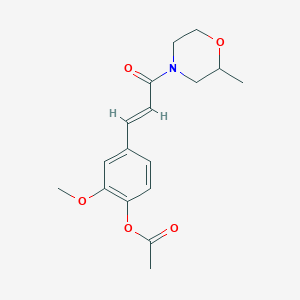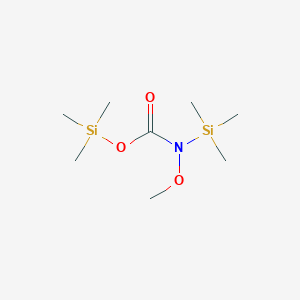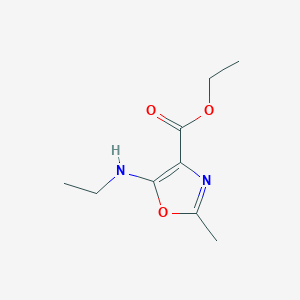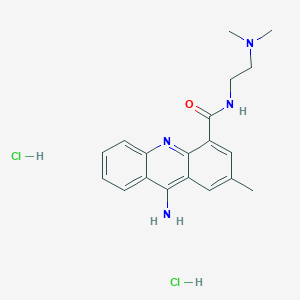
3-(Indol-3-YL) lactate
Übersicht
Beschreibung
3-(INDOL-3-YL) LACTATE: It is a metabolite of tryptophan and has a molecular formula of C11H11NO3
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(INDOL-3-YL)-LAKTAT beinhaltet typischerweise die Reaktion von Indolderivaten mit Milchsäure oder deren Derivaten. Eine übliche Methode ist die Kondensation von Indol-3-acetaldehyd mit Milchsäure unter sauren Bedingungen . Ein anderer Ansatz beinhaltet die Verwendung von Indol-3-brenztraubensäure, die unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu 3-(INDOL-3-YL)-LAKTAT reduziert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-(INDOL-3-YL)-LAKTAT kann durch biotechnologische Prozesse unter Einbeziehung der mikrobiellen Fermentation erreicht werden. Spezifische Bakterien- oder Hefestämme, die Tryptophan zu 3-(INDOL-3-YL)-LAKTAT metabolisieren können, werden in diesen Verfahren eingesetzt . Die Fermentationsbedingungen, einschließlich pH-Wert, Temperatur und Nährstoffverfügbarkeit, werden optimiert, um die Ausbeute zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-(INDOL-3-YL)-LAKTAT unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.
Substitution: Elektrophiler Reagenzien wie Halogene oder Nitrogruppen unter sauren oder basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Indol-3-brenztraubensäure.
Reduktion: 3-(INDOL-3-YL)-LAKTAT.
Substitution: Verschiedene substituierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
3-(INDOL-3-YL)-LAKTAT hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von 3-(INDOL-3-YL)-LAKTAT beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Arylhydrocarbon-Rezeptor (AhR): Es aktiviert den AhR, der zelluläre Reaktionen auf Umweltgifte und andere Stimuli reguliert.
Enzymatische Reaktionen: Es ist ein Substrat für Enzyme wie Indollactatdehydrogenase, die seine Umwandlung in Indol-3-pyruvat katalysiert.
Immunmodulation: Es beeinflusst die Differenzierung von Immunzellen und die Synthese von Zytokinen, wodurch es Immunreaktionen moduliert.
Wirkmechanismus
The mechanism of action of 3-(INDOL-3-YL) LACTATE involves its interaction with various molecular targets and pathways:
Aryl Hydrocarbon Receptor (AhR): It activates the AhR, which regulates cellular responses to environmental toxins and other stimuli.
Enzymatic Reactions: It is a substrate for enzymes such as indolelactate dehydrogenase, which catalyzes its conversion to indole-3-pyruvate.
Immune Modulation: It influences the differentiation of immune cells and the synthesis of cytokines, thereby modulating immune responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Indol-3-brenztraubensäure: Ein Zwischenprodukt im Tryptophan-Stoffwechsel.
Indol-3-carbinol: Eine Verbindung mit potenziellen krebshemmenden Eigenschaften.
Eindeutigkeit: 3-(INDOL-3-YL)-LAKTAT ist aufgrund seiner spezifischen Rolle im Tryptophan-Stoffwechsel und seiner Fähigkeit, Immunreaktionen zu modulieren, einzigartig. Im Gegensatz zu Indol-3-essigsäure, das hauptsächlich als Pflanzenhormon fungiert, hat 3-(INDOL-3-YL)-LAKTAT breitere Anwendungen in Medizin und Industrie .
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILAAMKEQUXLS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314125 | |
| Record name | L-Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indolelactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
| Record name | Indolelactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7417-65-4 | |
| Record name | L-Indole-3-lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-lactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Indole-3-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLE-3-LACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolelactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)









![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)


![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
